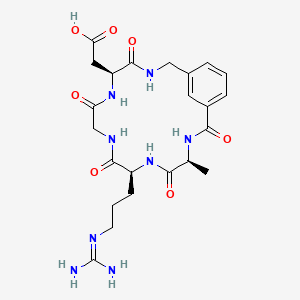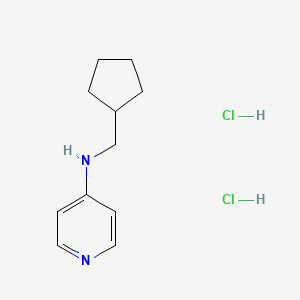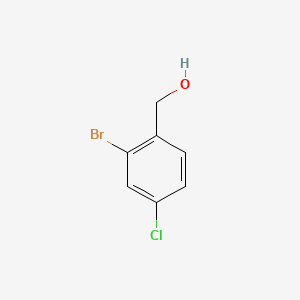
Fmoc-L-Phenylalanin
Übersicht
Beschreibung
Fmoc-Phe-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Phe-OH is extensively used in peptide synthesis, enabling the creation of complex peptides and proteins for research and therapeutic purposes .
Biology: In biological research, it is used to study protein-protein interactions and enzyme mechanisms. It also serves as a building block for designing peptide-based drugs .
Medicine: Fmoc-Phe-OH has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. It is also explored for its role in drug delivery systems .
Industry: In the industrial sector, it is used in the production of hydrogels and other biomaterials for tissue engineering and regenerative medicine .
Wirkmechanismus
Target of Action
Fmoc-L-phenylalanine, also known as Fmoc-Phe-OH, primarily targets bacterial cells, specifically Gram-positive bacteria . The compound’s antibacterial activity is due to its interaction with the bacterial cell membrane .
Mode of Action
Fmoc-L-phenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-l-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids (Fmoc-AA) have also shown antibacterial effects that are linearly correlated with their surfactant properties .
Pharmacokinetics
The pharmacokinetic profile of Fmoc-L-phenylalanine reveals that it has an oral bioavailability of 65±18% . This study also revealed that Fmoc-L-phenylalanine has a suitable pharmacokinetic profile .
Result of Action
The result of Fmoc-L-phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . The mechanistic investigation suggests that Fmoc-L-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .
Action Environment
The action of Fmoc-L-phenylalanine is influenced by several environmental factors. Hydrogel formation depends on the participating molecules, solvent type, pH of solvent, temperature, and other variables . Phenylalanine is a hydrophobic amino acid and the addition of an Fmoc group further enhances the hydrophobicity of it, resulting in low water solubility .
Biochemische Analyse
Cellular Effects
Fmoc-L-phenylalanine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Fmoc-L-phenylalanine can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This inhibition can lead to a decrease in bacterial cell population and biofilm stability.
Molecular Mechanism
At the molecular level, Fmoc-L-phenylalanine exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For instance, Fmoc-L-phenylalanine has been shown to reduce glutathione levels in bacterial cells, leading to oxidative stress and cell death . Additionally, the compound can disrupt membrane integrity and permeability, further contributing to its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Fmoc-L-phenylalanine can maintain its antibacterial activity over extended periods, both in vitro and in vivo . Its effectiveness may decrease over time due to degradation or changes in environmental conditions.
Dosage Effects in Animal Models
The effects of Fmoc-L-phenylalanine can vary with different dosages in animal models. At low concentrations, the compound can inhibit bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to cell death . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxic or adverse effects.
Metabolic Pathways
Fmoc-L-phenylalanine is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, the compound can be incorporated into peptides through the action of peptide synthetases. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Fmoc-L-phenylalanine within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, Fmoc-L-phenylalanine can form hydrogels, which can be used for drug delivery applications . These hydrogels can enhance the compound’s stability and controlled release.
Subcellular Localization
Fmoc-L-phenylalanine’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for optimizing its use in various applications, including drug delivery and antibacterial treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Phe-OH can be synthesized through various methods. One common approach involves the reaction of L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Phe-OH often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of the next amino acid .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Phe-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid (TFA) for Fmoc removal.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Deprotected amino acids or peptides.
Vergleich Mit ähnlichen Verbindungen
- Fmoc-L-tyrosine
- Fmoc-L-tryptophan
- Fmoc-L-leucine
- Fmoc-L-valine
Uniqueness: Fmoc-Phe-OH is unique due to its aromatic side chain, which enhances its ability to form stable hydrogels and interact with biological membranes. This property makes it particularly useful in antimicrobial applications and as a scaffold for tissue engineering.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


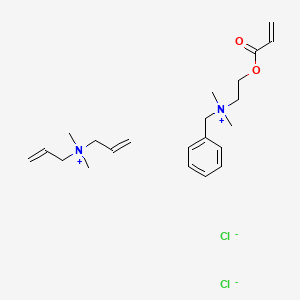
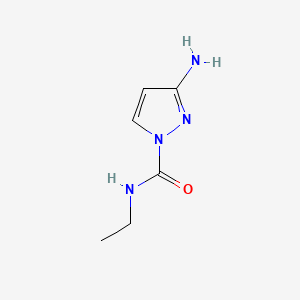

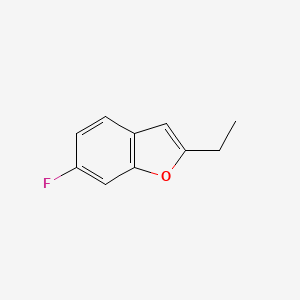

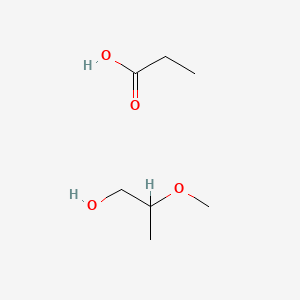
![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)
![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
